8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring with a chlorine atom at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules and is used in various biochemical assays.
Mechanism of Action
The mechanism of action of 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 8-(2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)octanoic acid ethyl ester
- 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester
Uniqueness
8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzoxazine derivatives. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H6ClNO2 |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
8-chloro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6ClNO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11) |
InChI Key |
XSISIOPXDBTLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)NC(=O)O1 |
Origin of Product |
United States |
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